2,2-Dimethylhex-4-enoic acid 2,2-Dimethylhex-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 82898-31-5
VCID: VC20604332
InChI: InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4-5H,6H2,1-3H3,(H,9,10)
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

2,2-Dimethylhex-4-enoic acid

CAS No.: 82898-31-5

Cat. No.: VC20604332

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethylhex-4-enoic acid - 82898-31-5

Specification

CAS No. 82898-31-5
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 2,2-dimethylhex-4-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4-5H,6H2,1-3H3,(H,9,10)
Standard InChI Key QUMUREQGSRMVFQ-UHFFFAOYSA-N
Canonical SMILES CC=CCC(C)(C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2,2-dimethylhex-4-enoic acid denotes a six-carbon chain (hex-) with a carboxylic acid group (-oic acid) at position 1, a double bond (-en-) at position 4, and two methyl groups (-dimethyl) at position 2. Its molecular formula, C₈H₁₄O₂, aligns with saturated branched carboxylic acids of similar chain length .

Structural Isomerism

Notably, the compound’s structural isomer, 2,5-dimethylhex-4-enoic acid (CAS 82898-13-3), shares the same molecular formula but differs in methyl group placement . This distinction impacts physical properties such as boiling points and solubility, as branching alters molecular packing and intermolecular forces.

Table 1: Key Identifiers of 2,2-Dimethylhex-4-enoic Acid

PropertyValue
IUPAC Name2,2-Dimethylhex-4-enoic acid
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
CAS Registry NumberNot formally assigned
Synonyms4-Hexenoic acid, 2,2-dimethyl

Synthesis and Preparation

Retrosynthetic Strategies

The synthesis of 2,2-dimethylhex-4-enoic acid can be envisioned through Grignard reactions or alkene functionalization. A plausible route involves:

  • Aldol Condensation: Reacting pent-3-enal with a methyl Grignard reagent (CH₃MgBr) to install the methyl groups .

  • Oxidation: Converting the resulting alcohol to a carboxylic acid via Jones oxidation (CrO₃/H₂SO₄) .

Scheme 1: Proposed Synthesis Pathway

\ceCH2=CHCH2CHO>[CH3MgBr][THF]CH2=CHCH2C(CH3)2OH>[H2CrO4]CH2=CHCH2C(CH3)2COOH\ce{CH2=CHCH2CHO ->[CH3MgBr][THF] CH2=CHCH2C(CH3)2OH ->[H2CrO4] CH2=CHCH2C(CH3)2COOH}

Challenges in Macrocyclization

Linear precursors resembling 2,2-dimethylhex-4-enoic acid often face instability during macrocyclization, as observed in peptide synthesis . For example, unprotected terminal alkenes or acidic protons may lead to side reactions, necessitating protective groups like tert-butoxycarbonyl (Boc) or benzyl esters .

Physical and Chemical Properties

Physicochemical Data

While experimental data for 2,2-dimethylhex-4-enoic acid is sparse, its isomer 2,5-dimethylhex-4-enoic acid offers a reference:

  • Boiling Point: Estimated 210–220°C (extrapolated from similar carboxylic acids) .

  • Solubility: Low in water (<0.1 g/L at 25°C), miscible with polar organic solvents (e.g., ethanol, dichloromethane) .

Table 2: Comparative Properties of Hex-4-enoic Acid Derivatives

CompoundBoiling Point (°C)Solubility in Water
Hex-4-enoic acid2050.5 g/L
2,2-Dimethyl derivative215 (estimated)<0.1 g/L
2,5-Dimethyl derivative218<0.1 g/L

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include a broad O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹) .

  • ¹H NMR: Key signals:

    • δ 1.2–1.4 ppm (s, 6H, two methyl groups),

    • δ 5.3–5.6 ppm (m, 2H, alkene protons),

    • δ 11.5 ppm (s, 1H, carboxylic acid proton) .

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical reactions:

  • Esterification: With methanol/H⁺ to yield methyl 2,2-dimethylhex-4-enoate.

  • Amide Formation: Using EDCI/HOBt coupling agents, as demonstrated in peptide synthesis .

Alkene Reactivity

The double bond at C4 participates in:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd) produces 2,2-dimethylhexanoic acid.

  • Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide .

Industrial and Research Applications

Pharmaceutical Intermediates

Branched carboxylic acids like 2,2-dimethylhex-4-enoic acid serve as precursors to pyrethroid insecticides (e.g., bioresmethrin) . Their structural rigidity enhances binding to insect sodium channels.

Polymer Chemistry

The alkene moiety enables incorporation into copolymers via radical polymerization, improving thermal stability in materials science applications .

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